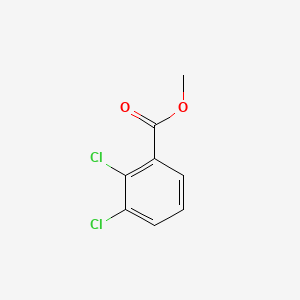

Methyl 2,3-dichlorobenzoate

Description

Methyl 2,3-dichlorobenzoate (CAS 2905-54-6) is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . It is synthesized via esterification of 2,3-dichlorobenzoic acid, often through reactions involving methanol and acid catalysts. Key physical properties include a purity of >95% (HPLC) and stability under standard storage conditions (+20°C) . The compound’s structure features two chlorine substituents at the 2- and 3-positions of the benzene ring, which significantly influence its chemical reactivity and physical behavior compared to other dichlorobenzoate isomers .

Properties

IUPAC Name |

methyl 2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVULUSGHFRDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062696 | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-54-6 | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dichlorobenzoate can be synthesized through the esterification of 2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors where 2,3-dichlorobenzoic acid and methanol are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Chemical Reactions Analysis

Hydrolysis Reactions

Products :

-

Basic hydrolysis : 2,3-Dichlorobenzoic acid (quantitative yield under reflux) .

-

Acidic hydrolysis : Slower reaction due to protonation of the carbonyl oxygen, requiring elevated temperatures .

Electrochemical Reduction

Electroreduction in methanol using a lead cathode selectively removes one chlorine atom. The 2-chloro substituent is preferentially reduced due to its proximity to the electron-withdrawing ester group, yielding methyl 3-chlorobenzoate as the primary product .

Conditions :

| Parameter | Value |

|---|---|

| Cathode | Lead |

| Voltage | -1.6 V |

| Solvent | Methanol |

| Yield | 73% |

Radical Nucleophilic Substitution (S<sub>RN</sub>1)

Methyl 2,3-dichlorobenzoate reacts with trimethylstannyl anions (Me<sub>3</sub>Sn<sup>−</sup>) via an S<sub>RN</sub>1 mechanism. Regioselectivity follows the trend para > ortho ≫ meta relative to the ester group .

Example Reaction :

Key Data :

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under harsh conditions. The 4-position (para to the ester) is most reactive due to resonance activation by the ester group .

Example Reaction with Ammonia :

Conditions :

Cross-Coupling Reactions

The chlorine substituents participate in Suzuki-Miyaura couplings with arylboronic acids. The 3-chloro group is more reactive than the 2-chloro due to reduced steric hindrance .

Example Reaction :

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl<sub>2</sub> |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield | 68% |

Stability and Side Reactions

Scientific Research Applications

Methyl 2,3-dichlorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2,3-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Key Observations :

Chemical Reactivity

The chlorine substituents’ positions critically determine reactivity:

- Dehalogenation : Ortho-substituted chlorides (e.g., 2,3-dichloro) exhibit accelerated dehalogenation rates compared to para-substituted analogs. For instance, methyl 2,5-dichlorobenzoate reacts faster with tin- or sulfur-centered nucleophiles due to steric and electronic effects .

- Electroreduction : Chlorinated methyl benzoates undergo electroreduction, with reactivity trends influenced by substituent positions. Methyl 2,3-dichlorobenzoate’s reduction pathway likely differs from 3,4-dichloro isomers due to adjacent chlorine atoms .

Structural and Crystallographic Insights

X-ray studies of related compounds reveal:

- Dihedral Angles : In methyl 2,6-dichlorobenzoate, the dihedral angle between the benzene and ester carbonyl groups is 75.75° , whereas this compound likely adopts a more twisted conformation due to steric hindrance between adjacent chlorines .

- Packing Behavior : Substituent positions influence molecular packing. For example, 2,3-dimethylphenyl benzoate forms chain-like structures, suggesting that this compound may exhibit similar crystallinity trends .

Biological Activity

Methyl 2,3-dichlorobenzoate (MDCB) is an aromatic ester with the chemical formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol. This compound has garnered attention in various fields, particularly in environmental science and microbiology, due to its potential biological activities and interactions with microorganisms.

MDCB is characterized by its dichlorobenzoate structure, which influences its reactivity and biological interactions. The compound is typically stored at ambient temperatures and has a purity greater than 95% in commercial preparations .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 2905-54-6 |

| Purity | >95% (HPLC) |

| Storage Temperature | Ambient |

Microbial Interactions

Research has shown that MDCB can serve as a substrate for various microbial strains, particularly those capable of degrading aromatic compounds. One notable study isolated a strain of Burkholderia cepacia, which demonstrated the ability to hydrolyze methyl esters, including MDCB. This strain utilized MDCB as a sole carbon source, leading to complete degradation within a week under controlled conditions .

Case Study: Hydrolysis by Burkholderia cepacia

- Objective : To evaluate the degradation capability of Burkholderia cepacia on MDCB.

- Methodology : Liquid mineral medium supplemented with MDCB was inoculated with the bacterial strain.

- Results :

- Total degradation of MDCB occurred within 7 days.

- Intermediate products included benzoic acid, which was further metabolized by the bacteria.

This case highlights the potential of MDCB in bioremediation processes, where microbial degradation can mitigate environmental contamination.

Toxicological Profile

MDCB exhibits various toxicological effects that are critical for understanding its safety and environmental impact. According to hazard classifications, MDCB is noted for causing skin irritation and serious eye irritation . The compound's acute toxicity is classified as harmful upon ingestion and poses risks to aquatic life .

Toxicity Data Summary

| Toxicity Type | Classification |

|---|---|

| Acute Toxicity (Oral) | Harmful |

| Skin Irritation | Causes irritation |

| Eye Damage | Causes serious damage |

| Aquatic Toxicity | Harmful to aquatic life |

Research Findings

Further investigations into the biological activity of MDCB have revealed its potential applications in agricultural settings as a pesticide or herbicide. Its efficacy against certain pests has been documented, although specific studies focusing solely on MDCB's pesticidal properties remain limited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.